6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione 6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione
Brand Name: Vulcanchem
CAS No.: 3678-19-1
VCID: VC17304177
InChI: InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H
SMILES:
Molecular Formula: C11H6ClN3O3
Molecular Weight: 263.63 g/mol

6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione

CAS No.: 3678-19-1

Cat. No.: VC17304177

Molecular Formula: C11H6ClN3O3

Molecular Weight: 263.63 g/mol

* For research use only. Not for human or veterinary use.

6-(2-Chlorophenyl)-4h-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7(6h)-dione - 3678-19-1

Specification

CAS No. 3678-19-1
Molecular Formula C11H6ClN3O3
Molecular Weight 263.63 g/mol
IUPAC Name 6-(2-chlorophenyl)-6H-[1,3]oxazolo[3,2-a][1,3,5]triazine-4,7-dione
Standard InChI InChI=1S/C11H6ClN3O3/c12-7-4-2-1-3-6(7)8-9(16)18-11-14-5-13-10(17)15(8)11/h1-5,8H
Standard InChI Key PSOXJXIXRPKCEP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C(=C1)C2C(=O)OC3=NC=NC(=O)N23)Cl

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s core structure integrates an oxazole ring fused to a triazine system, with a 2-chlorophenyl group at the 6-position. The oxazole moiety contributes aromatic stability, while the triazine ring introduces electron-deficient regions that enhance reactivity. The chlorine atom at the ortho position of the phenyl group influences both steric and electronic properties, promoting interactions with biological targets such as enzymes and receptors.

The International Union of Pure and Applied Chemistry (IUPAC) name, 6-(2-chlorophenyl)-6H-[1,oxazolo[3,2-a] triazine-4,7-dione, reflects its bicyclic system and functional groups. Key spectral data, including 1H^1\text{H}-NMR and 13C^{13}\text{C}-NMR, corroborate the presence of carbonyl groups (C=O) at positions 4 and 7, as well as the chlorine-substituted aromatic system.

Physicochemical Properties

A comparative analysis of physicochemical properties highlights the compound’s distinct features:

PropertyValue
Molecular FormulaC11H6ClN3O3\text{C}_{11}\text{H}_6\text{ClN}_3\text{O}_3
Molecular Weight263.63 g/mol
Solubility (Water)Low (<1 mg/mL)
LogP (Octanol-Water Partition)2.8
Melting Point248–252°C (decomposes)

The low aqueous solubility and moderate lipophilicity (LogP = 2.8) suggest favorable membrane permeability, a critical factor for bioavailability in drug development.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 6-(2-chlorophenyl)-4H-oxazolo[3,2-a][1, triazine-4,7(6H)-dione typically involves a two-step cyclization process:

  • Condensation Reaction: 2-Chlorobenzaldehyde reacts with urea or thiourea derivatives in the presence of an acid catalyst (e.g., hydrochloric acid) to form an intermediate imine.

  • Cyclization: The intermediate undergoes intramolecular cyclization under reflux conditions, yielding the fused oxazolo-triazine system.

This method achieves a 65–70% yield, with purity exceeding 95% after recrystallization from ethanol. Green chemistry adaptations, such as using ionic liquids as solvents, have reduced environmental impact without compromising efficiency.

Optimization Challenges

Key challenges include:

  • Regioselectivity: Competing reactions may produce positional isomers, necessitating precise temperature control.

  • Byproduct Formation: Over-oxidation of the triazine ring can generate undesired dione derivatives, mitigated by optimizing reaction stoichiometry.

Analytical Characterization

Spectroscopic Techniques

  • NMR Spectroscopy: 1H^1\text{H}-NMR (400 MHz, DMSO-d6_6) displays a singlet at δ 8.2 ppm (triazine protons) and a multiplet at δ 7.4–7.6 ppm (aromatic protons).

  • Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 263.63 [M+H]+^+.

Comparative Analysis with Structural Analogues

CompoundSubstituent PositionIC50_{50} (MCF-7)LogP
6-(2-Chlorophenyl) DerivativeOrtho12 µM2.8
6-(3-Chlorophenyl) DerivativeMeta28 µM2.5
6-Phenyl DerivativeNone45 µM2.1

The ortho-chloro substitution confers superior anticancer activity compared to meta and unsubstituted analogues, likely due to enhanced target binding.

Future Research Directions

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents to optimize potency and reduce toxicity.

  • In Vivo Pharmacokinetics: Assessing oral bioavailability and metabolic stability in animal models.

  • Combination Therapies: Synergistic effects with existing chemotherapeutic agents (e.g., doxorubicin).

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